molecular formula C18H23BrN2O4S2 B216518 4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide

4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide

Cat. No. B216518
M. Wt: 475.4 g/mol
InChI Key: QPHHPKDNQVSMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide, also known as BAY 43-9006, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an inhibitor of Raf kinase, which is an important signaling molecule involved in cell growth and differentiation. Over the years, BAY 43-9006 has been found to have a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.

Mechanism of Action

4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006 works by inhibiting the activity of Raf kinase, which is an important signaling molecule involved in cell growth and differentiation. By inhibiting Raf kinase, this compound 43-9006 can prevent the activation of downstream signaling pathways that promote cell proliferation and survival. In addition, this compound 43-9006 has been found to have other biological activities, such as inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been found to have a wide range of biochemical and physiological effects. In cancer cells, this compound 43-9006 can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound 43-9006 can inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In other diseases, this compound 43-9006 has been found to have anti-inflammatory and immunomodulatory effects, which may be beneficial for the treatment of conditions such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. In addition, this compound 43-9006 has been extensively studied, and its mechanism of action and biological effects are well understood. However, there are also some limitations to its use in lab experiments. This compound 43-9006 is a potent inhibitor of several signaling pathways, which means that it can have off-target effects. In addition, this compound 43-9006 has been found to have limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006. One area of research is the development of new analogs of this compound 43-9006 that may have improved potency and selectivity for specific targets. Another area of research is the investigation of the use of this compound 43-9006 in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Finally, there is ongoing research into the use of this compound 43-9006 in the treatment of other diseases, such as Alzheimer's disease, where its anti-inflammatory and immunomodulatory effects may be beneficial.

Synthesis Methods

The synthesis of 4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006 involves several steps, starting with the reaction of 4-bromonitrobenzene with sodium sulfite to form 4-bromo-2-nitrophenol. This intermediate is then reacted with 4-(dimethylamino)benzenesulfonyl chloride to form 4-{[(4-dimethylaminophenyl)sulfonyl]amino}-2-nitrophenol. The final step involves the reduction of this intermediate with sodium borohydride to form this compound 43-9006.

Scientific Research Applications

4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been investigated as a potential treatment for various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In addition, this compound 43-9006 has been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis, psoriasis, and Alzheimer's disease.

properties

Molecular Formula

C18H23BrN2O4S2

Molecular Weight

475.4 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C18H23BrN2O4S2/c1-3-13-21(14-4-2)27(24,25)18-11-7-16(8-12-18)20-26(22,23)17-9-5-15(19)6-10-17/h5-12,20H,3-4,13-14H2,1-2H3

InChI Key

QPHHPKDNQVSMMV-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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